5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione

Antidepressant Screening Behavioral Pharmacology Hydantoin SAR

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione (CAS 58841-92-2), also designated 5‑DMABID, is a synthetic hydantoin derivative within the imidazolidine‑2,4‑dione class. Featuring a p‑dimethylaminobenzyl substituent at the 5‑position, it has a molecular weight of 233.27 g mol⁻¹ and a predicted Log P of 0.61, indicating moderate lipophilicity.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 58841-92-2
Cat. No. B1213472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione
CAS58841-92-2
Synonyms5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione
5-DMABID
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CC2C(=O)NC(=O)N2
InChIInChI=1S/C12H15N3O2/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-6,10H,7H2,1-2H3,(H2,13,14,16,17)
InChIKeyIWMOQPPEWPBOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione (58841-92-2) | Hydantoin-Based Antidepressant Reference Compound for Targeted Procurement


5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione (CAS 58841-92-2), also designated 5‑DMABID, is a synthetic hydantoin derivative within the imidazolidine‑2,4‑dione class [1][2]. Featuring a p‑dimethylaminobenzyl substituent at the 5‑position, it has a molecular weight of 233.27 g mol⁻¹ and a predicted Log P of 0.61, indicating moderate lipophilicity . First reported in 1980, the compound exhibited antidepressant‑like activity in murine behavioral models while operating through a mechanism distinct from tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) [1].

Why 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione Cannot Be Simply Replaced by Other 5-Benzylhydantoin Analogs


Within the 5‑benzylimidazolidine‑2,4‑dione series, the identity of the para‑substituent on the benzyl ring decisively governs both pharmacological activity and mechanism [1]. The p‑dimethylamino group of this specific compound confers a unique fingerprint—antidepressant‑like effects without monoamine uptake or MAO inhibition—that is not reproduced by unsubstituted, methoxy, chloro, or other benzyl‑substituted hydantoins commonly inventoried by chemical suppliers. Simple substitution with a generic 5‑benzylhydantoin (e.g., CAS 3530‑82‑3) or any other close‑in‑structure analog results in the loss of the mechanism‑based differentiation that constitutes the primary scientific rationale for procuring this exact compound.

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione Procurement Guide: Head‑to‑Head Quantitative Differentiation vs. Tricyclic Antidepressants and MAOIs


Oral ED50 in Tetrabenazine‑Induced Ptosis Antagonism: Dimethylaminobenzyl Hydantoin vs. Imipramine and Desipramine

In the tetrabenazine‑induced ptosis model in mice, 5-(4‑dimethylaminobenzyl)imidazolidine‑2,4‑dione produced an oral ED50 of 42 mg kg⁻¹ [1]. Cross‑study comparison with published data for the tricyclic antidepressants desipramine (ED50 = 2.5 mg kg⁻¹ po) and imipramine (ED50 = 5.1 mg kg⁻¹ po) in the identical paradigm [2] reveals that the target compound is 8.2‑fold less potent than imipramine and 16.8‑fold less potent than desipramine.

Antidepressant Screening Behavioral Pharmacology Hydantoin SAR

Levodopa Behavioral Potentiation ED50 and Mechanistic Distinction from Monoamine Oxidase Inhibitors

The compound potentiated levodopa‑induced behavioral changes in mice with an oral ED50 of 17 mg kg⁻¹ [1]. Critically, in vitro and in vivo neurochemical studies demonstrated that it did not possess significant monoamine oxidase (MAO) inhibitory activity [1], thereby separating its levodopa‑potentiating effect from the MAO‑dependent mechanism that is characteristic of classical MAOIs such as phenelzine.

Monoamine Oxidase Levodopa Potentiation Antidepressant Mechanism

Synaptosomal Biogenic Amine Uptake Profile: No Inhibition by Dimethylaminobenzyl Hydantoin vs. Imipramine's Demonstrated Blockade

The compound did not inhibit the uptake of selected biogenic amines (noradrenaline, serotonin, dopamine) into crude synaptosomes of mouse whole brain in vitro [1]. In contrast, imipramine, a prototypical tricyclic antidepressant, inhibits serotonin uptake in rat brain synaptosomes with reported IC50 values ranging from 0.04 μM to 0.25 μM [2]. This qualitative absence of amine‑transporter interaction versus low‑micromolar to nanomolar inhibition by imipramine constitutes a fundamental mechanistic divergence.

Biogenic Amine Uptake Synaptosomes Neurochemistry

Best Application Scenarios for Procuring 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione (58841-92-2)


Investigating Non‑Monoaminergic Antidepressant Mechanisms

Because 5‑(4‑dimethylaminobenzyl)imidazolidine‑2,4‑dione produces antidepressant‑like effects in the tetrabenazine ptosis and levodopa potentiation assays without inhibiting monoamine uptake or MAO [1], it serves as a clean pharmacological tool for probing antidepressant pathways that are independent of noradrenergic, serotonergic, and dopaminergic transporter or MAO‑mediated mechanisms.

Reference Compound in Behavioral Pharmacology Screening Cascades

The compound can be employed as a reference agent in tetrabenazine‑induced ptosis (ED50 = 42 mg kg⁻¹ po) and levodopa‑induced behavioral potentiation (ED50 = 17 mg kg⁻¹ po) models to benchmark novel chemical entities that are expected to act through non‑classical antidepressant mechanisms [1].

Synthetic Intermediate for Hydantoin‑Based Structure‑Activity Relationship Libraries

As a hydantoin core with a functionalizable p‑dimethylamino group and unsubstituted N‑1 and N‑3 positions, this compound can be used as a key synthetic intermediate for the generation of focused libraries aimed at exploring the structure‑activity relationships of hydantoin derivatives for CNS drug discovery [1].

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